N-(2-Aminophenyl)-2-phenyl-2-piperidin-1-ylacetamide
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Overview
Description
N-(2-Aminophenyl)-2-phenyl-2-piperidin-1-ylacetamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminophenyl group, a phenyl group, and a piperidinylacetamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-2-phenyl-2-piperidin-1-ylacetamide typically involves the condensation of 2-aminophenylacetic acid with phenylpiperidine. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can significantly increase yield and purity. Additionally, the use of automated reactors and real-time monitoring systems can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminophenyl)-2-phenyl-2-piperidin-1-ylacetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-Aminophenyl)-2-phenyl-2-piperidin-1-ylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-(2-Aminophenyl)-2-phenyl-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminophenyl)-2-(2-isopropylphenoxy)acetamide
- 2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide
- 11-arylisoindolo[2,1-a]quinoxaline derivatives
Uniqueness
N-(2-Aminophenyl)-2-phenyl-2-piperidin-1-ylacetamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a versatile platform for the development of new compounds with potential therapeutic applications .
Properties
Molecular Formula |
C19H23N3O |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-2-phenyl-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C19H23N3O/c20-16-11-5-6-12-17(16)21-19(23)18(15-9-3-1-4-10-15)22-13-7-2-8-14-22/h1,3-6,9-12,18H,2,7-8,13-14,20H2,(H,21,23) |
InChI Key |
XDIRCQDQVWJPNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3N |
Origin of Product |
United States |
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